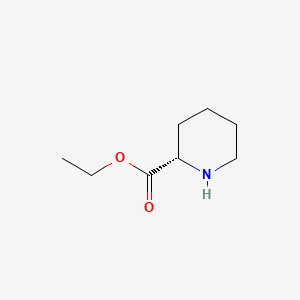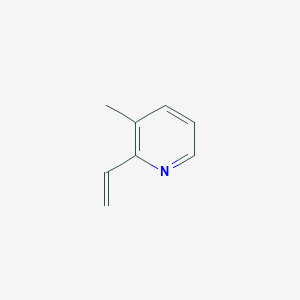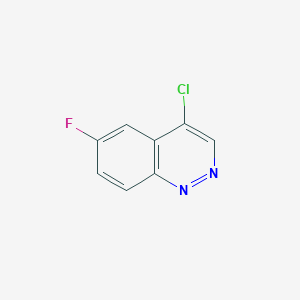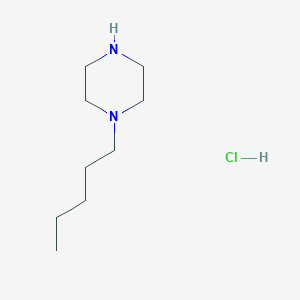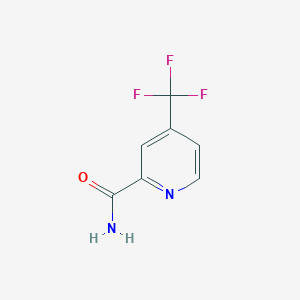
4-(Trifluoromethyl)picolinamide
Descripción general
Descripción
4-(Trifluoromethyl)picolinamide is a chemical compound that has gained tremendous attention in scientific research due to its unique properties and potential applications. It has a molecular formula of C7H5F3N2O and a molecular weight of 190.12 g/mol .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 4-(Trifluoromethyl)picolinamide, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives have been extensively studied in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)picolinamide can be analyzed using various methods such as Fourier-transform Infrared (FT-IR) and Fourier-transform Raman . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)picolinamide are complex and can be influenced by various factors. For instance, a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)picolinamide can be characterized by various methods. For instance, the compound has a molecular weight of 190.12 g/mol .Aplicaciones Científicas De Investigación
Mercury Ion Detection
A disposable ion-selective optode for mercury based on trityl-picolinamide (T-Pico) as a neutral ionophore has been developed. This sensor changes color in response to mercury concentration in environmental water samples, providing a practical tool for mercury detection (Kuswandi et al., 2007).
Organic Synthesis and Catalysis
- Picolinamide has been utilized in palladium-catalyzed alkylation of ortho-C(sp2)-H bonds of benzylamide substrates, providing a new strategy for synthesizing highly functionalized benzylamines (Zhao & Chen, 2011).
- It has also been employed as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides, demonstrating good functional group tolerance and excellent regioselectivity (Kuai et al., 2017).
- In nickel(II)-catalyzed site-selective C-H bond trifluoromethylation, picolinamide acts as a directing group in a reaction system that includes a catalyst-in-water system and showcases a single-electron transfer mechanism (Xu et al., 2017).
Quantum Computational and Molecular Docking Studies
N-(4-Hydroxyphenyl)picolinamide (4-HPP) has been studied using quantum computations. This research included molecular geometry optimization, vibrational frequencies, NMR spectra, and molecular docking to show interaction between the ligand and protein, indicating potential medical applications (Singh et al., 2021).
Radioligand Development for PET Imaging
4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide were synthesized for PET imaging of mGlu4 in the brain. This included the development of a specific compound, KALB001, with improved binding affinity, showcasing its potential for future human studies (Kil et al., 2014).
Anticancer Applications
Novel rhodium, iridium, and ruthenium half-sandwich complexes containing picolinamide ligands were prepared as potential anticancer agents. Their cytotoxicities varied based on halides' presence, position, and number, with some complexes showing more cytotoxicity than cisplatin under certain conditions (Almodares et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for 4-(Trifluoromethyl)picolinamide research are promising. It is the focus of extensive research seeking new, disease-modifying treatments for Parkinson’s disease (PD) . Furthermore, a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for in vivo analgesic potential .
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCOOUDHQGZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706858 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)picolinamide | |
CAS RN |
22245-87-0 | |
| Record name | 4-(Trifluoromethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid](/img/structure/B3177748.png)
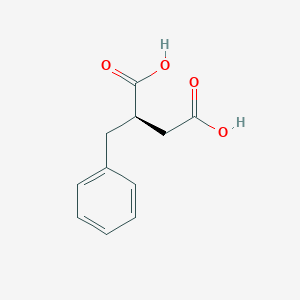
![7-Fluorobenzo[d]thiazole](/img/structure/B3177763.png)
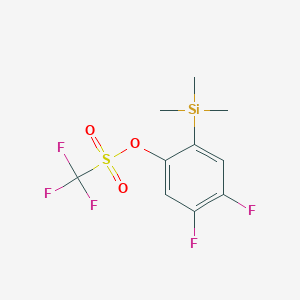

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)
